molecular formula C14H18N2O2 B8278874 4-[2-(1H-indol-5-yloxy)ethyl]morpholine

4-[2-(1H-indol-5-yloxy)ethyl]morpholine

Cat. No.: B8278874
M. Wt: 246.30 g/mol
InChI Key: BTXYIUPWJOVZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-indol-5-yloxy)ethyl]morpholine is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-[2-(1H-indol-5-yloxy)ethyl]morpholine

InChI

InChI=1S/C14H18N2O2/c1-2-14-12(3-4-15-14)11-13(1)18-10-7-16-5-8-17-9-6-16/h1-4,11,15H,5-10H2

InChI Key

BTXYIUPWJOVZEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-1H-indole (0.13 g, 1.0 mmol) in acetonitrile (10 mL) was successively added with N-(2-chloroethyl)morpholine hydrochloride (0.19 g, 1.0 mmol), and potassium carbonate (0.28 g, 2.0 mmol), and the mixture was stirred at room temperature for 72 hours. The solvent was evaporated under reduced pressure, then the residue was added with ethyl acetate, and the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (50:50→20:80)) to obtain 4-[2-(1H-indol-5-yloxy)ethyl]morpholine (0.12 g, 50%).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.